molecular formula C15H16N2O2 B4181486 2-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide

2-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide

Cat. No.: B4181486
M. Wt: 256.30 g/mol
InChI Key: BMOHNHZIUJFIEN-UHFFFAOYSA-N
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Description

2-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide is an organic compound that features a benzamide core with a methoxy group and a pyridinyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 4-pyridineethanol.

    Formation of the Amide Bond: The carboxylic acid group of 2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-pyridineethanol to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 2-hydroxy-N-[1-(4-pyridinyl)ethyl]benzamide.

    Reduction: 2-methoxy-N-[1-(4-pyridinyl)ethyl]benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-pyridinyl)benzamide: Similar structure but with a different position of the pyridinyl group.

    2-methoxy-N-(3-pyridinyl)ethylbenzamide: Similar structure but with a different position of the pyridinyl group.

    2-methoxy-N-[1-(3-pyridinyl)ethyl]benzamide: Similar structure but with a different position of the pyridinyl group.

Uniqueness

2-methoxy-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methoxy-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(12-7-9-16-10-8-12)17-15(18)13-5-3-4-6-14(13)19-2/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOHNHZIUJFIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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